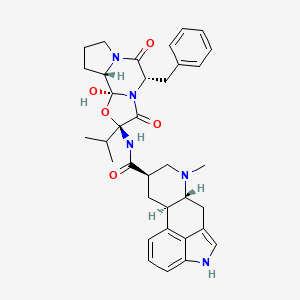![molecular formula C14H22N2O3S B1277706 Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate CAS No. 864068-79-1](/img/structure/B1277706.png)
Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
概要
説明
Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a compound that appears to be a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, analgesics, and other pharmaceutical agents. The tert-butyl group and the thiazole moiety suggest that this compound could be involved in the synthesis of complex molecules with specific pharmacological properties.
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency and yield.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS and 1H NMR . X-ray crystallography is also used to determine the crystal structure of synthesized compounds, providing detailed information about the molecular conformation and intermolecular interactions, as seen in the study of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with desired biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine core to obtain compounds with specific pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in drug formulation and its behavior in biological systems. The thermal, X-ray, and DFT analyses provide insights into the stability and reactivity of the compounds . For example, DFT analyses can predict intramolecular hydrogen bonding and other interactions that stabilize the molecule .
科学的研究の応用
As an Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of several biologically active compounds. For example, it is used in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms the structure through techniques like MS and 1HNMR spectrum (Kong et al., 2016).
In Anticancer Drug Synthesis : It has been used as an intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, which is significant in developing drugs to treat cancer. The synthesis method is optimized, and the structure of the compound is confirmed by 1H NMR (Zhang et al., 2018).
Key Intermediate in Vandetanib Synthesis : This compound is the key intermediate in the synthesis of Vandetanib, a medication used to treat thyroid cancer. The synthesis process includes steps like acylation, sulfonation, and substitution, with the synthetic route and structures determined by MS and 1HNMR (Wang et al., 2015).
In X-ray Diffraction Studies : It has been used in X-ray diffraction studies, where its crystal structure and properties are analyzed, contributing to the understanding of molecular architecture and interactions (Sanjeevarayappa et al., 2015).
Synthesis of Nociceptin Antagonists : The compound plays a role in the synthesis of nociceptin antagonists, which are potentially useful in treating pain and other conditions. It involves key steps like diastereoselective reduction and isomerization (Jona et al., 2009).
作用機序
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
In the context of PROTACs, these compounds typically work by binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the case of protacs, the ubiquitin-proteasome system is a key pathway involved in the mechanism of action .
Result of Action
In the context of PROTACs, the intended result is the degradation of a specific target protein, which can influence various cellular processes depending on the function of the target .
Safety and Hazards
The compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
The use of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate as a linker in PROTAC development suggests potential applications in the field of targeted protein degradation . Future research could focus on the optimization of the linker structure to improve the efficacy and selectivity of PROTAC molecules.
特性
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZWXODJIWMJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428175 | |
| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864068-79-1 | |
| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

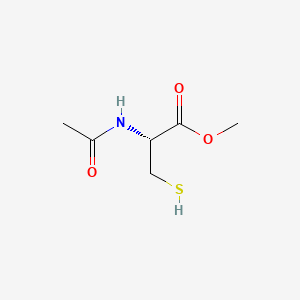
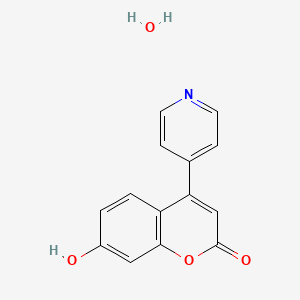





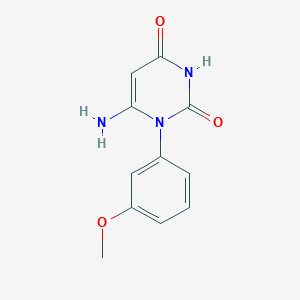
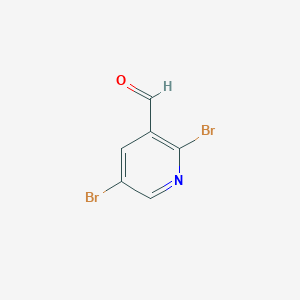
![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)

